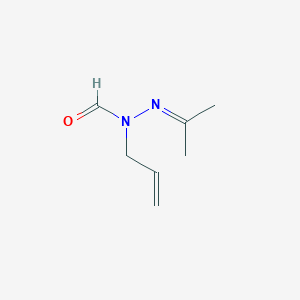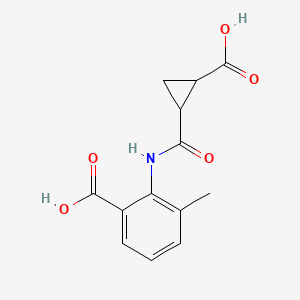
2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate is a chemical compound with the molecular formula C9H14F3NO4S and a molecular weight of 289.27 g/mol . It is characterized by the presence of a trifluoromethylsulfonamido group attached to a methacrylate moiety. This compound is typically found as a white to off-white powder or crystals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate involves the reaction of 2-methyl-2-(trifluoromethylsulfonamido)propanol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The trifluoromethylsulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the trifluoromethylsulfonamido group under mild conditions.
Major Products Formed
Applications De Recherche Scientifique
2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate has diverse applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate involves its ability to undergo polymerization and form stable polymers. The trifluoromethylsulfonamido group enhances the compound’s reactivity and stability, making it suitable for various applications . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-(trifluoromethylsulfonamido)ethyl methacrylate
- 2-Methyl-2-(trifluoromethylsulfonamido)butyl methacrylate
- 2-Methyl-2-(trifluoromethylsulfonamido)hexyl methacrylate
Uniqueness
2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate stands out due to its specific molecular structure, which imparts unique properties such as enhanced reactivity and stability. Its trifluoromethylsulfonamido group provides distinct chemical and physical characteristics compared to other similar compounds .
Propriétés
IUPAC Name |
[2-methyl-2-(trifluoromethylsulfonylamino)propyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4S/c1-6(2)7(14)17-5-8(3,4)13-18(15,16)9(10,11)12/h13H,1,5H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWREDMBXIRTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C)NS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2575950.png)


![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2575954.png)
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B2575956.png)
![N-(4-chloro-2-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2575957.png)


![N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2575963.png)

